(E)-4-(Pyridin-3-yl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Pyridin-3-yl)but-2-enoic acid is an organic compound that features a pyridine ring attached to a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Pyridin-3-yl)but-2-enoic acid typically involves the condensation of pyridine derivatives with butenoic acid precursors. One common method involves the use of a Wittig reaction, where a pyridine aldehyde is reacted with a phosphonium ylide to form the desired butenoic acid derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other condensation reactions that can be optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Pyridin-3-yl)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid)
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Saturated butanoic acid derivatives
Substitution: Nitro-pyridine, halo-pyridine derivatives
Scientific Research Applications
(E)-4-(Pyridin-3-yl)but-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-4-(Pyridin-3-yl)but-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, while the butenoic acid moiety can form covalent bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler aromatic heterocycle with similar electronic properties.
Pyrimidine: Another nitrogen-containing heterocycle with applications in medicinal chemistry.
Pyrrole: A five-membered aromatic heterocycle with distinct reactivity compared to pyridine.
Uniqueness
(E)-4-(Pyridin-3-yl)but-2-enoic acid is unique due to the presence of both a pyridine ring and a butenoic acid moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to simpler heterocycles. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(E)-4-pyridin-3-ylbut-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-2,4-7H,3H2,(H,11,12)/b5-1+ |
InChI Key |
FKLDJKFHVHLOFQ-ORCRQEGFSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.